Cas no 6639-92-5 (Ethanone,1-(3,4-dihydro-1(2H)-quinoxalinyl)-)
Ethanone,1-(3,4-dihydro-1(2H)-quinoxalinyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-(3,4-dihydro-1(2H)-quinoxalinyl)-
- 1-(3,4-dihydro-2H-quinoxalin-1-yl)ethanone
- 1-ACETYL-1,2,3,4-TETRAHYDROQUINOXALINE
- Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro- (9CI)
- 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone
- 1-Acetyl-1,2,3,4-tetrahydro-chinoxalin
- 1-acetyl-1,2,3,4-tetrahydro-quinoxaline
- AC1L67IK
- AC1Q5KH0
- AR-1B1215
- CTK5C4597
- KST-1B8447
- N-acetyl-1,2,3,4-tetrahydroquinoxaline
- NSC48957
- STOCK3S-46316
- SureCN3115822
- NSC-48957
- SCHEMBL3115822
- DTXSID30287105
- 6639-92-5
- AE-562/43292971
- ULCUOMDKLGPXDF-UHFFFAOYSA-N
- 1-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethan-1-one
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- MDL: MFCD03669460
- Inchi: 1S/C10H12N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-5,11H,6-7H2,1H3
- InChI Key: ULCUOMDKLGPXDF-UHFFFAOYSA-N
- SMILES: O=C(C)N1C2C=CC=CC=2NCC1
Computed Properties
- Exact Mass: 176.09506
- Monoisotopic Mass: 176.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
- LogP: 1.66800
Ethanone,1-(3,4-dihydro-1(2H)-quinoxalinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221920-1g |
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone |
6639-92-5 | 97% | 1g |
$422 | 2021-08-04 | |
| Alichem | A449038457-1g |
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone |
6639-92-5 | 97% | 1g |
$401.50 | 2023-09-01 | |
| Chemenu | CM221920-1g |
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone |
6639-92-5 | 97% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | K31112-1g |
1-Acetyl-1,2,3,4-tetrahydroquinoxaline |
6639-92-5 | 95% | 1g |
$435 | 2024-05-24 | |
| eNovation Chemicals LLC | K31112-5g |
1-Acetyl-1,2,3,4-tetrahydroquinoxaline |
6639-92-5 | 95% | 5g |
$998 | 2024-05-24 | |
| eNovation Chemicals LLC | K31112-10g |
1-Acetyl-1,2,3,4-tetrahydroquinoxaline |
6639-92-5 | 95% | 10g |
$1480 | 2024-05-24 | |
| eNovation Chemicals LLC | K31112-25g |
1-Acetyl-1,2,3,4-tetrahydroquinoxaline |
6639-92-5 | 95% | 25g |
$2160 | 2024-05-24 | |
| eNovation Chemicals LLC | K31112-10g |
1-Acetyl-1,2,3,4-tetrahydroquinoxaline |
6639-92-5 | 95% | 10g |
$1480 | 2025-02-25 | |
| eNovation Chemicals LLC | K31112-5g |
1-Acetyl-1,2,3,4-tetrahydroquinoxaline |
6639-92-5 | 95% | 5g |
$998 | 2025-02-25 | |
| eNovation Chemicals LLC | K31112-25g |
1-Acetyl-1,2,3,4-tetrahydroquinoxaline |
6639-92-5 | 95% | 25g |
$2160 | 2025-02-25 |
Ethanone,1-(3,4-dihydro-1(2H)-quinoxalinyl)- Suppliers
Ethanone,1-(3,4-dihydro-1(2H)-quinoxalinyl)- Related Literature
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Ethanone,1-(3,4-dihydro-1(2H)-quinoxalinyl)-
Ethanone, 1-(3,4-Dihydro-1(2H)-Quinoxalinyl) - A Comprehensive Overview
Ethanone, 1-(3,4-dihydro-1(2H)-quinoxalinyl), also known by its CAS number 6639-92-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically quinoxaline derivatives, which have garnered attention due to their diverse biological activities and potential applications in drug discovery. The structure of Ethanone, 1-(3,4-dihydro-1(2H)-quinoxalinyl) features a quinoxaline ring system with a dihydro modification at positions 3 and 4, along with a ketone group attached at position 1. This unique combination of structural elements contributes to its intriguing chemical properties and biological effects.
Recent studies have highlighted the importance of quinoxaline derivatives in medicinal chemistry. For instance, researchers have explored the potential of Ethanone, 1-(3,4-dihydro-1(2H)-quinoxalinyl) as a lead compound for the development of anti-inflammatory and antioxidant agents. The dihydro modification in the quinoxaline ring introduces flexibility and electronic variations that enhance its interaction with biological targets. Furthermore, the presence of the ketone group at position 1 facilitates additional functionalization, enabling the synthesis of derivatives with tailored pharmacological profiles.
The synthesis of Ethanone, 1-(3,4-dihydro-1(2H)-quinoxalinyl) involves a multi-step process that typically begins with the preparation of the quinoxaline skeleton. This is followed by hydrogenation to achieve the dihydro form and subsequent functionalization to introduce the ketone group. Recent advancements in catalytic hydrogenation techniques have improved the efficiency and selectivity of these reactions, making it easier to produce high-quality samples for further study.
One area where Ethanone, 1-(3,4-dihydro-1(2H)-quinoxalinyl) has shown promise is in its ability to modulate cellular signaling pathways. Preclinical studies have demonstrated that this compound can inhibit key enzymes involved in inflammation and oxidative stress. For example, it has been shown to suppress cyclooxygenase (COX) activity, making it a potential candidate for anti-inflammatory drug development. Additionally, its antioxidant properties suggest applications in protecting cells from oxidative damage associated with various diseases.
The pharmacokinetic profile of Ethanone, 1-(3,4-dihydro-1(2H)-quinoxalinyl) is another critical aspect that has been investigated. Studies using animal models have revealed moderate absorption and distribution characteristics, with reasonable bioavailability following oral administration. However, further research is needed to optimize its pharmacokinetic properties for therapeutic use.
From an industrial perspective, Ethanone, 1-(3,4-dihydro-1(2H)-quinoxalinyl) serves as a valuable intermediate in the synthesis of more complex molecules. Its versatility allows chemists to explore a wide range of substitution patterns and functional groups, expanding its utility in drug design. The ability to modify both the quinoxaline ring and the ketone group provides ample opportunities for creating novel compounds with enhanced biological activity.
In conclusion, Ethanone, 1-(3,4-dihydro-1(2H)-quinoxalinyl) (CAS No: 6639-92-5) stands out as an important compound in contemporary chemical research. Its unique structure combines the advantages of a flexible dihydroquinoxaline framework with functional groups that enable diverse interactions within biological systems. As ongoing studies continue to uncover its potential applications in medicine and beyond, this compound remains a focal point for innovation in organic chemistry and pharmacology.
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